Cas no 1806136-13-9 (Methyl 2-(aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-5-carboxylate)

Methyl 2-(aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-5-carboxylate is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. Its structure features a trifluoromethoxy group, which enhances metabolic stability and lipophilicity, making it valuable for bioactive molecule design. The presence of both an aminomethyl and an iodo substituent allows for further functionalization via cross-coupling or nucleophilic substitution reactions. The ester group at the 5-position provides additional reactivity for derivatization. This compound is particularly useful in the development of heterocyclic compounds, offering a balance of reactivity and stability for advanced synthetic applications. High purity and well-defined structural characteristics ensure reproducibility in research and industrial processes.
Methyl 2-(aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-5-carboxylate structure
1806136-13-9 structure
Product Name:Methyl 2-(aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-5-carboxylate
CAS No:1806136-13-9
MF:C9H8F3IN2O3
MW:376.071105003357
CID:4813839
Update Time:2025-08-02

Methyl 2-(aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-(aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-5-carboxylate
    • Inchi: 1S/C9H8F3IN2O3/c1-17-8(16)4-3-15-5(2-14)6(13)7(4)18-9(10,11)12/h3H,2,14H2,1H3
    • InChI Key: RDBJMPWHSLRJRW-UHFFFAOYSA-N
    • SMILES: IC1=C(C(C(=O)OC)=CN=C1CN)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 303
  • XLogP3: 1.4
  • Topological Polar Surface Area: 74.4

Methyl 2-(aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-5-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029088486-1g
Methyl 2-(aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-5-carboxylate
1806136-13-9 97%
1g
$1,579.40 2022-04-01

Additional information on Methyl 2-(aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-5-carboxylate

Comprehensive Overview of Methyl 2-(aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-5-carboxylate (CAS No. 1806136-13-9)

Methyl 2-(aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-5-carboxylate (CAS No. 1806136-13-9) is a highly specialized pyridine derivative with significant applications in pharmaceutical and agrochemical research. This compound features a unique combination of functional groups, including an aminomethyl moiety, an iodo substituent, and a trifluoromethoxy group, which contribute to its reactivity and versatility in synthetic chemistry. Researchers and industry professionals are increasingly interested in this compound due to its potential as a building block for drug discovery and material science applications.

The structural complexity of Methyl 2-(aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-5-carboxylate makes it a valuable intermediate in the synthesis of bioactive molecules. Its pyridine core is a common motif in many FDA-approved drugs, particularly those targeting neurological and inflammatory diseases. The presence of the trifluoromethoxy group enhances the compound's metabolic stability and lipophilicity, traits highly sought after in modern medicinal chemistry. Recent studies have explored its utility in developing novel kinase inhibitors and antimicrobial agents, aligning with the growing demand for innovative therapeutics.

From an industrial perspective, the demand for CAS No. 1806136-13-9 has surged due to its role in agrochemical formulations. The iodo and aminomethyl groups enable selective functionalization, making it a key precursor for crop protection agents. With the global emphasis on sustainable agriculture, researchers are investigating its potential in eco-friendly pest control solutions. This aligns with trending topics such as "green chemistry" and "precision farming," which dominate current scientific discourse.

Analytical characterization of Methyl 2-(aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-5-carboxylate typically involves advanced techniques like NMR spectroscopy, HPLC, and mass spectrometry. These methods ensure high purity and confirm the compound's structural integrity, critical for regulatory compliance in pharmaceutical applications. The compound's stability under various conditions has also been a focal point, particularly for storage and transportation logistics in the supply chain.

In the context of intellectual property, CAS No. 1806136-13-9 has been referenced in several patents related to heterocyclic chemistry. Its synthetic pathways often involve multi-step reactions, including halogenation and esterification, which are frequently discussed in organic chemistry forums. For researchers seeking alternatives to traditional methodologies, this compound offers a promising avenue for innovation, especially in catalytic processes and flow chemistry applications.

Environmental and safety profiles of Methyl 2-(aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-5-carboxylate are rigorously evaluated to meet global regulatory standards. While it is not classified as hazardous, proper handling protocols are recommended to mitigate risks associated with its iodo and trifluoromethoxy components. This precautionary approach resonates with the broader industry shift toward responsible chemical management and workplace safety.

Market trends indicate a steady growth trajectory for CAS No. 1806136-13-9, driven by its expanding applications in life sciences and specialty chemicals. Suppliers and manufacturers are scaling up production to meet the needs of academic and industrial laboratories worldwide. For those sourcing this compound, verifying the credibility of vendors through certifications like ISO and GMP is essential to ensure quality and consistency.

In summary, Methyl 2-(aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-5-carboxylate represents a cutting-edge tool for researchers tackling challenges in drug development and sustainable agriculture. Its multifaceted chemistry and broad applicability position it as a compound of significant interest in both current and future scientific endeavors.

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